molecular formula C27H27N5O3S B12019937 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12019937
M. Wt: 501.6 g/mol
InChI Key: JTWCZHQZKLJAMI-OGLMXYFKSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl, ethoxyphenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and substituted phenyl compounds.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and aromatic groups play a crucial role in binding to the target molecules.

    Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its nucleophilicity and electrophilicity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-4-35-24-13-7-20(8-14-24)17-28-29-25(33)18-36-27-31-30-26(21-9-15-23(34-3)16-10-21)32(27)22-11-5-19(2)6-12-22/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+

InChI Key

JTWCZHQZKLJAMI-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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